REACTION_SMILES
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[Cl:1][CH:2]([CH2:3][C:4]([CH2:5][C:6](=[O:7])[OH:8])([CH3:9])[CH3:10])[Cl:11].[ClH:14].[Na+:13].[OH-:12].[OH2:15]>>[CH:2]([CH2:3][C:4]([CH2:5][C:6](=[O:7])[OH:8])([CH3:9])[CH3:10])=[O:12]
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Name
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CC(C)(CC(=O)O)CC(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CC(=O)O)CC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
|
CC(C)(CC=O)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |